4,5-二氟-2-碘苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

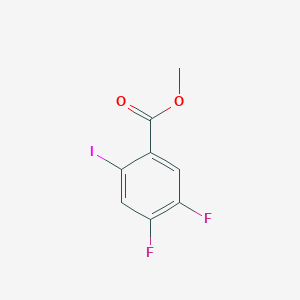

“Methyl 4,5-difluoro-2-iodobenzoate” is an organic compound with the molecular formula C8H5F2IO2 . It is a methyl ester and can be viewed as a derivative of benzoic acid, where the hydrogen atoms at the 4th and 5th positions of the benzene ring are replaced by fluorine atoms, and the hydrogen atom at the 2nd position is replaced by an iodine atom .

Molecular Structure Analysis

The molecular structure of “Methyl 4,5-difluoro-2-iodobenzoate” consists of a benzene ring with two fluorine atoms at the 4th and 5th positions, an iodine atom at the 2nd position, and a methyl ester group attached to the benzene ring . The exact structure would require more detailed analysis using techniques such as X-ray crystallography.Physical And Chemical Properties Analysis

“Methyl 4,5-difluoro-2-iodobenzoate” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 298.03 . More research would be needed to provide a detailed physical and chemical properties analysis of this specific compound.科学研究应用

安全实用的二氟甲基化

Sperry 和 Sutherland (2011) 的一项研究概述了一种安全实用的多千克级 4-羟基-3-碘苯甲酸甲酯的二氟甲基化方案。这项研究强调了寻找二氟卡宾来源的更安全替代品、避免使用剧毒气体的必要性。这种方法在大规模上的成功实施突出了 4,5-二氟-2-碘苯甲酸甲酯在大型有机合成中的使用潜力,以及它在开发更安全、更实用的化学工艺中的重要性 (Sperry & Sutherland, 2011)。

连续流合成

Deng 等人 (2015) 报道了 2,4,5-三氟苯甲酸的连续流合成,这是一种对制药工业和材料科学有价值的合成中间体。尽管这项研究没有直接涉及 4,5-二氟-2-碘苯甲酸甲酯,但它展示了连续流工艺在高效合成复杂氟化化合物中的效用,这表明 4,5-二氟-2-碘苯甲酸甲酯在合成类似复杂分子的潜力应用 (Deng et al., 2015)。

高价碘氧化试剂

Zhdankin 等人 (2005) 的研究引入了 2-碘氧基苯甲酸酯 (IBX-酯) 作为一类新的高价碘化合物,具有作为有价值的氧化试剂的潜力。该研究关于这些化合物的氧化能力的发现,包括将 2-碘氧基苯甲酸甲酯转化为各种衍生物,突出了碘苯甲酸酯酯在氧化反应中的广泛用途,这可能会扩展到 4,5-二氟-2-碘苯甲酸甲酯,以促进合成化学中的类似转化 (Zhdankin et al., 2005)。

作用机制

Target of Action

Methyl 4,5-difluoro-2-iodobenzoate is a chemical compound that primarily targets the aryl-iodide functionality . This functionality is crucial in various coupling reactions, such as the Suzuki-Miyaura coupling .

Mode of Action

The compound interacts with its targets through coupling reactions . In these reactions, the aryl-iodide functionality of the compound undergoes a transformation, resulting in the formation of new chemical bonds .

Biochemical Pathways

The primary biochemical pathway affected by Methyl 4,5-difluoro-2-iodobenzoate is the Suzuki-Miyaura coupling . This pathway involves the cross-coupling of organoboron compounds with organic halides, leading to the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds .

Pharmacokinetics

The compound’s physical form as a pale-yellow to yellow-brown liquid suggests that it may have specific bioavailability characteristics.

Result of Action

The result of Methyl 4,5-difluoro-2-iodobenzoate’s action is the formation of new chemical compounds through the Suzuki-Miyaura coupling reaction . This includes the formation of dimethyl 4,4’- (ethyne-1,2-diyl)dibenzoate, as a result of a symmetrical Sonogashira coupling .

Action Environment

The action, efficacy, and stability of Methyl 4,5-difluoro-2-iodobenzoate can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability

属性

IUPAC Name |

methyl 4,5-difluoro-2-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2IO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJGCNLTOKGTGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1I)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride](/img/no-structure.png)

![3-Cyano-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2999337.png)

![1-(4-{[4-(4-Chlorophenyl)piperazino]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B2999339.png)

![methyl 6-acetyl-2-(1,3-benzothiazole-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2999344.png)

![4-{[(Methylsulfonyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2999345.png)

![methyl 2-(2-naphthamido)-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2999346.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-4-yl)pyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2999349.png)

![N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-nitrobenzenesulfonamide](/img/structure/B2999352.png)

![(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid](/img/structure/B2999354.png)

![3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone](/img/structure/B2999357.png)